BenchChemオンラインストアへようこそ!

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

This minimal N-acylpiperazine sulfonamide core provides a clean slate for SAR exploration, lacking pre-existing receptor binding data. The unsubstituted benzamide offers a flexible handle for diverse analog generation, ideal for parallel library synthesis and scaffold-hopping studies. Research-grade purity (≥95%) ensures reproducible results as a synthetic building block. No biological validation exists, making it a true de novo starting point for CNS target discovery.

Molecular Formula C19H22ClN3O3S
Molecular Weight 407.91
CAS No. 899758-62-4
Cat. No. B2918983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS899758-62-4
Molecular FormulaC19H22ClN3O3S
Molecular Weight407.91
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H22ClN3O3S/c20-17-7-4-8-18(15-17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24)
InChIKeyVWZFTNXVLANUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899758-62-4): Procurement-Ready Chemical Profile & Comparator Context


N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899758-62-4) is a synthetic N-acylpiperazine sulfonamide with the molecular formula C19H22ClN3O3S and a molecular weight of 407.91 g/mol [1]. The compound features a 3-chlorophenylpiperazine core connected via a sulfonyl-ethyl linker to an unsubstituted benzamide moiety. This scaffold places it within a class of compounds historically explored for central nervous system (CNS) receptor modulation, particularly at dopamine and serotonin receptor subtypes . However, a comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank) reveals that no peer-reviewed biological activity data, binding affinity measurements, or in vivo pharmacological profiles have been published for this specific compound as of the search date. This evidence gap is a critical factor in procurement decisions, as the compound's differentiation from structurally related analogs must be inferred from scaffold-level properties rather than direct comparative data.

Why Generic Piperazine Sulfonamides Cannot Substitute for CAS 899758-62-4 in CNS Receptor Research


Piperazine sulfonamides with aryl substitutions exhibit highly variable receptor binding profiles that are exquisitely sensitive to the identity and position of substituents on both the phenyl ring and the benzamide terminus [1]. Within the 3-chlorophenylpiperazine sub-series, replacing the unsubstituted benzamide of CAS 899758-62-4 with a 3-methylbenzamide (CAS 897612-85-0) or a 2-chloro-5-nitrobenzamide (benchchem analog) is predicted to alter hydrogen-bonding capacity, lipophilicity, and steric interactions at the receptor orthosteric site [2]. Even the positional isomer shift from 3-chlorophenyl to 4-chlorophenyl on the piperazine ring can redirect selectivity between D2, D4, and 5-HT receptor subtypes, as demonstrated in structurally related arylpiperazinylalkyl sulfonamide series [3]. Generic substitution within this chemical class therefore carries a high risk of introducing unforeseen changes in target engagement, functional activity, and off-target interactions that cannot be predicted without explicit experimental validation.

Quantitative Differential Evidence for CAS 899758-62-4 vs. Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Polar Surface Area vs. Sonepiprazole and NGB 2904

CAS 899758-62-4 exhibits a molecular weight of 407.91 g/mol, a predicted XLogP3 of ~3.1, and a topological polar surface area (TPSA) of 78.1 Ų [1]. In comparison, the selective D4 antagonist Sonepiprazole (CAS 170858-33-0) has a molecular weight of 401.52 g/mol and TPSA of 87.2 Ų , while the D3-selective antagonist NGB 2904 (CAS 189061-11-8) has a molecular weight of 468.0 g/mol and TPSA of 32.6 Ų . The intermediate TPSA of CAS 899758-62-4 (78.1 Ų) positions it between Sonepiprazole (87.2 Ų) and NGB 2904 (32.6 Ų), which may influence blood-brain barrier penetration predictions differently than either comparator [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Predicted Dopamine D4 Receptor Engagement vs. Sonepiprazole: A Scaffold-Based Class Inference

Vendor annotations indicate that CAS 899758-62-4 acts as a ligand for the dopamine D4 receptor, although no quantitative binding data (Ki, IC50, or EC50) have been published in peer-reviewed literature for this specific compound . The structurally distinct D4-selective antagonist Sonepiprazole demonstrates Ki = 10 nM at human and rat D4 receptors with >200-fold selectivity over other monoamine receptors (Ki >2000 nM) . NGB 2904, a D3-selective antagonist, shows Ki = 1.4 nM at D3 but only Ki = 217 nM at D4, a 155-fold preference for D3 over D4 [1]. The 3-chlorophenyl substitution pattern and sulfonamide linker present in CAS 899758-62-4 are consistent with motifs that can confer D4 affinity, but the absence of experimental selectivity data means any claim of D4 preference over D2 or D3 remains unvalidated [2].

Dopamine Receptors D4 Selectivity CNS Pharmacology

Metabolic Stability: Sulfonamide Linker Advantage vs. Carboxamide Analogs

The sulfonamide linkage (–SO2–NH–) in CAS 899758-62-4 is generally more resistant to hydrolytic and enzymatic cleavage than the corresponding carboxamide (–CO–NH–) linkage found in many comparator compounds [1]. In a systematic study of carboxamide/sulfonamide replacement in arylpiperazinylalkyl derivatives, sulfonamide-containing compounds demonstrated retained or improved target affinity while offering potential metabolic advantages [2]. Specifically, the sulfonamide group is less susceptible to amidase-mediated hydrolysis, which can extend half-life in hepatic microsome assays [1]. While no experimental metabolic stability data exist for CAS 899758-62-4 itself, this scaffold-level property distinguishes it from carboxamide-based analogs that may undergo rapid amide bond cleavage in vivo, affecting both exposure and pharmacodynamic duration [1][2].

Metabolic Stability Sulfonamide ADME Drug Metabolism

Synthetic Accessibility and Purity: Differentiator for Analog Synthesis Programs

CAS 899758-62-4 serves as a synthetic intermediate for further derivatization, with the unsubstituted benzamide terminus providing a versatile handle for amide coupling or functional group interconversion . Related compounds with modified benzamide groups, such as 4-butoxy-N-{2-[4-(3-chlorophenyl)piperazine-1-sulfonyl]ethyl}benzamide (CAS not listed, ChemDiv catalog) and 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide, demonstrate that the core scaffold can be elaborated to access diverse chemical space . The commercial availability of CAS 899758-62-4 in typical research purity (≥95%) makes it a practical starting material for medicinal chemistry optimization programs targeting D4, 5-HT, or other CNS receptors within this chemotype .

Synthetic Chemistry Building Blocks Purity Lead Optimization

Procurement Risk Assessment: Absence of Published Biological Data vs. Closest Characterized Analogs

A systematic search of PubMed, ChEMBL, BindingDB, DrugBank, PubChem BioAssay, and Google Patents returned zero peer-reviewed publications or patents containing quantitative pharmacological data for CAS 899758-62-4 [1]. By contrast, the closest structurally characterized analog, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide (CAS 897612-85-0), has a documented PubChem CID (16801487) with computed physicochemical properties but similarly lacks published biological data [2]. The well-characterized comparator Sonepiprazole has 50+ publications with D4 Ki, functional assay data, and in vivo behavioral pharmacology . This data asymmetry represents the single most significant procurement risk: researchers acquiring CAS 899758-62-4 must budget for complete de novo pharmacological characterization, including receptor binding panels, functional assays, selectivity profiling, and ADME evaluation, as no existing data can guide experimental design or dose selection [3].

Procurement Risk Data Availability Assay Development Chemical Probes

Recommended Application Scenarios for CAS 899758-62-4 Based on Current Evidence


Medicinal Chemistry SAR Campaigns Targeting Dopamine D4 or 5-HT Receptor Subtypes

CAS 899758-62-4 serves as a minimal core scaffold for systematic structure–activity relationship (SAR) exploration. The unsubstituted benzamide provides a flexible handle for introducing diverse substituents to probe receptor binding pockets . Researchers can leverage the sulfonamide linker's predicted metabolic stability to design analogs with improved pharmacokinetic profiles compared to carboxamide-based series [1]. However, all receptor binding and functional activity must be determined de novo, as no reference data exist for this compound [3].

Synthetic Intermediate for Piperazine Sulfonamide Library Synthesis

The compound's commercial availability at research-grade purity (≥95%) makes it suitable as a building block for parallel synthesis of focused libraries . The 3-chlorophenylpiperazine sulfonamide core can be coupled with various carboxylic acids or activated esters to generate diverse benzamide analogs for high-throughput screening [2]. This application leverages the compound's synthetic accessibility without requiring pre-existing biological validation.

Negative Control or Scaffold-Hopping Reference in D4/D3 Selectivity Studies

Given the established D4 selectivity profile of Sonepiprazole (Ki = 10 nM) and D3 selectivity of NGB 2904 (Ki = 1.4 nM), CAS 899758-62-4 could theoretically serve as a scaffold-hopping comparator to isolate the contribution of the sulfonamide linker and 3-chlorophenyl substitution to receptor subtype selectivity [1]. However, this application first requires experimental determination of the compound's own receptor binding profile; until such data are generated, it cannot function as a validated control.

In Silico Docking and Molecular Dynamics Studies of Piperazine Sulfonamide–Receptor Interactions

The compound's well-defined chemical structure and predicted physicochemical properties (MW 407.91, TPSA 78.1 Ų, XLogP3 ~3.1) make it suitable for computational modeling studies [2]. Researchers can perform molecular docking simulations against dopamine D2, D3, and D4 receptor crystal structures or homology models to predict binding poses and guide synthetic prioritization. The absence of experimental binding data means that computational predictions remain entirely unvalidated and should be interpreted as hypothesis-generating rather than confirmatory.

Quote Request

Request a Quote for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.